(Z)-8-(2-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-8-(2-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C28H27NO7 and its molecular weight is 489.524. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Novel Derivatives
The focus has been on the synthesis of novel derivatives with specific structures for potential applications in drug development and materials science. For instance, the preparation of octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives as models of saframycins showcases the interest in creating complex molecules with potential biological activity (N. Saito et al., 1997).
Chemical Properties and Reactions
Research into the chemical properties and reactions of these compounds, such as their synthesis from guaiacol, furfurylamine, and stearylamine, reveals insights into their potential applications in creating bio-based polybenzoxazines with desirable properties (CaiFei Wang et al., 2012).
Potential Applications
Antimicrobial and Antifungal Activities
Some studies explore the biological activity of related compounds, indicating potential uses in developing new antimicrobial agents. For example, the study of quinones and their in vitro activity against Leishmania amazonensis and human T-cell leukemia virus suggests potential therapeutic applications (J. Valderrama et al., 2002).
Material Science Applications
The synthesis and copolymerization studies of bio-based benzoxazines, such as those derived from guaiacol and furfurylamine, open pathways for developing new materials with enhanced thermal properties and environmental benefits (CaiFei Wang et al., 2012).
Properties
IUPAC Name |
(2Z)-8-[(2-methoxyphenyl)methyl]-2-[(3,4,5-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-31-21-8-6-5-7-18(21)14-29-15-20-22(35-16-29)10-9-19-26(30)23(36-27(19)20)11-17-12-24(32-2)28(34-4)25(13-17)33-3/h5-13H,14-16H2,1-4H3/b23-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWORDZNTVFSFS-KSEXSDGBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C(=C5)OC)OC)OC)C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN2CC3=C(C=CC4=C3O/C(=C\C5=CC(=C(C(=C5)OC)OC)OC)/C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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